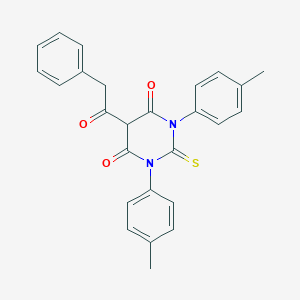
1,3-bis(4-methylphenyl)-5-(phenylacetyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-bis(4-methylphenyl)-5-(phenylacetyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as BPTP, is a chemical compound with potential applications in scientific research. BPTP belongs to the class of thioxodihydro-pyrimidinediones, which are known to exhibit a range of biological activities.
科学研究应用
1,3-bis(4-methylphenyl)-5-(phenylacetyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to exhibit a range of biological activities, including antitumor, antiviral, and antibacterial properties. This compound has been tested against a variety of cancer cell lines, including breast, lung, and colon cancer, and has been found to be effective in inhibiting cell growth and inducing cell death. This compound has also been shown to inhibit the replication of herpes simplex virus and hepatitis B virus, making it a potential candidate for antiviral therapy.
作用机制
The mechanism of action of 1,3-bis(4-methylphenyl)-5-(phenylacetyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is not fully understood, but it is thought to involve the inhibition of key enzymes involved in cellular processes such as DNA replication and protein synthesis. This compound has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in the synthesis of DNA, as well as ribonucleotide reductase, an enzyme involved in the synthesis of nucleotides. This compound has also been shown to inhibit the activity of protein kinase C, an enzyme involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent. This compound has been shown to have a low toxicity profile in vitro, but its toxicity in vivo has not been extensively studied.
实验室实验的优点和局限性
One advantage of 1,3-bis(4-methylphenyl)-5-(phenylacetyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is its potential as a broad-spectrum antitumor and antiviral agent. This compound has been shown to be effective against a variety of cancer cell lines and viruses, making it a potentially useful tool for researchers studying these diseases. One limitation of this compound is its low solubility in aqueous solutions, which may limit its effectiveness in certain experimental settings.
未来方向
Future research on 1,3-bis(4-methylphenyl)-5-(phenylacetyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione could focus on elucidating its mechanism of action and identifying its molecular targets. Further studies could also investigate the potential of this compound as a therapeutic agent for cancer and viral infections. Additionally, research could explore the potential use of this compound as a tool for studying cellular processes such as DNA replication and protein synthesis.
合成方法
The synthesis of 1,3-bis(4-methylphenyl)-5-(phenylacetyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves the reaction of 4-methylbenzaldehyde, phenylacetic acid, and thiourea in the presence of acetic anhydride and catalytic amounts of p-toluenesulfonic acid. The reaction mixture is heated under reflux for several hours, and the resulting crude product is purified by recrystallization from ethanol. The yield of this compound is typically around 50%.
属性
分子式 |
C26H22N2O3S |
|---|---|
分子量 |
442.5 g/mol |
IUPAC 名称 |
1,3-bis(4-methylphenyl)-5-(2-phenylacetyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C26H22N2O3S/c1-17-8-12-20(13-9-17)27-24(30)23(22(29)16-19-6-4-3-5-7-19)25(31)28(26(27)32)21-14-10-18(2)11-15-21/h3-15,23H,16H2,1-2H3 |
InChI 键 |
GYSUTDAMQKMTIT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C(C(=O)N(C2=S)C3=CC=C(C=C3)C)C(=O)CC4=CC=CC=C4 |
规范 SMILES |
CC1=CC=C(C=C1)N2C(=O)C(C(=O)N(C2=S)C3=CC=C(C=C3)C)C(=O)CC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Amino-4-{3-bromo-5-methoxy-4-[(3-methylbenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283877.png)
![6-Amino-4-{3-[(2,6-dichlorobenzyl)oxy]phenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283878.png)
![6-Amino-4-{3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283880.png)
![6-Amino-4-{2-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283883.png)
![6-Amino-4-{3-[(2-chlorophenoxy)methyl]-4-methoxyphenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283884.png)
![6-Amino-4-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283885.png)
![6-Amino-4-[3-(1-naphthylmethoxy)phenyl]-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283887.png)
![6-Amino-4-{3-[(2-fluorobenzyl)oxy]phenyl}-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283888.png)
![6-Amino-4-{3-[(2-methylbenzyl)oxy]phenyl}-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283890.png)
![6-Amino-4-[3-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-methoxyphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283892.png)
![6-Amino-4-{3-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283895.png)
![6-Amino-4-{3-[(2-chlorophenoxy)methyl]-4-methoxyphenyl}-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283896.png)
![N-[4-[6-amino-5-cyano-3-(4-methylphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl]acetamide](/img/structure/B283897.png)
![6-Amino-3-(4-phenylphenyl)-4-[3-(trifluoromethyl)phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283900.png)
